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2-Ethenyl-3,5-dimethylpyrazine - 157615-33-3

2-Ethenyl-3,5-dimethylpyrazine

Catalog Number: EVT-412687
CAS Number: 157615-33-3
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3, 5-Dimethyl-2-vinylpyrazine, also known as bis(2-nitrophenyl)sulfilimine, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 3, 5-Dimethyl-2-vinylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 3, 5-dimethyl-2-vinylpyrazine is primarily located in the cytoplasm. 3, 5-Dimethyl-2-vinylpyrazine is an earthy and musty tasting compound that can be found in coffee and coffee products. This makes 3, 5-dimethyl-2-vinylpyrazine a potential biomarker for the consumption of this food product.
Synthesis Analysis

Methods of Synthesis
The synthesis of 2-ethenyl-3,5-dimethylpyrazine can be achieved through several methods:

  1. Chemical Synthesis: One notable method involves the reaction of 2-chloro-3,5-dimethylpyrazine with ethylmagnesium bromide in a solvent like N-methyl-2-pyrrolidone. The process typically occurs under an inert nitrogen atmosphere at low temperatures to control the reaction kinetics. The yield from this method can reach approximately 32.7% after purification through flash chromatography .
  2. Total Chemical Synthesis: Another approach utilizes a new chemical route involving cyclocondensation and aromatization techniques. This method allows for the generation of both 2-ethenyl-3,5-dimethylpyrazine and its isomer, 3-ethenyl-2,5-dimethylpyrazine .
  3. Biological Synthesis: Recent studies have demonstrated that certain bacterial operons can produce pyrazines from amino acids and sugars through biochemical pathways. This biosynthetic route often involves complex enzymatic reactions that yield various alkylpyrazines .
Molecular Structure Analysis

Structure Description
The molecular structure of 2-ethenyl-3,5-dimethylpyrazine features a pyrazine ring with two methyl groups located at the 3 and 5 positions and an ethenyl group at the 2 position. The presence of these substituents significantly influences its chemical reactivity and physical properties.

  • Molecular Weight: Approximately 150.18 g/mol.
  • Molecular Geometry: The compound exhibits a planar structure due to the aromatic nature of the pyrazine ring.

Structural Representation

The structural formula can be represented as follows:

C8H10N2\text{C}_8\text{H}_{10}\text{N}_2
Chemical Reactions Analysis

Reactivity Profile
2-Ethenyl-3,5-dimethylpyrazine undergoes various chemical reactions typical for substituted pyrazines:

  1. Electrophilic Substitution Reactions: Due to the electron-rich nature of the aromatic ring, electrophilic substitution can occur at the carbon atoms adjacent to nitrogen.
  2. Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones under acidic conditions to form more complex structures.
  3. Oxidation Reactions: The ethenyl group can be oxidized to form corresponding carbonyl compounds under appropriate conditions.
Mechanism of Action

Biological Activity
The mechanism of action for 2-ethenyl-3,5-dimethylpyrazine primarily relates to its role as an olfactory stimulus in various species, notably insects like Solenopsis invicta (fire ants). Upon exposure, it elicits significant alarm responses due to its potent odorant properties:

  1. Olfactory Reception: The compound binds to specific receptors in the olfactory system of insects, triggering a cascade of neural responses that result in behavioral changes.
  2. Dose-Response Relationship: Research indicates a strong dose-dependent response where increasing concentrations lead to heightened alarm behaviors among worker ants .
Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Colorless liquid.
  • Boiling Point: Approximately 164 °C.
  • Density: Estimated around 0.95 g/cm³.
  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether but insoluble in water.

Toxicological Data

The compound has been assessed for safety, revealing an LD50 value of 460 mg/kg in rats, indicating moderate toxicity upon exposure .

Applications

Scientific Applications

  1. Flavoring Agent: Due to its strong aroma, 2-ethenyl-3,5-dimethylpyrazine is widely used in food products as a flavor enhancer.
  2. Fragrance Industry: It serves as a key ingredient in perfumes and scented products owing to its distinctive scent profile.
  3. Research Tool: In entomological studies, it is utilized as a model compound for investigating olfactory mechanisms and behavioral responses in insects.
  4. Potential Therapeutic Applications: Ongoing research explores its potential roles in pest management strategies due to its effects on insect behavior.
Introduction

Structural Characterization

The molecular structure of 2-ethenyl-3,5-dimethylpyrazine consists of a six-membered aromatic pyrazine ring with nitrogen atoms at positions 1 and 4. Key structural features include:

  • A reactive ethenyl group (-CH=CH₂) at carbon 2, enabling participation in electrophilic addition reactions.
  • Two methyl substituents (-CH₃) at carbons 3 and 5, enhancing electron density and steric effects [3] [9].The compound’s planar ring system allows for efficient π-electron delocalization, confirmed by spectroscopic analyses. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic proton signals: the vinyl group’s protons appear as a doublet of doublets (δ 5.2–5.4 ppm for =CH₂ and δ 6.5–6.7 ppm for -CH=), while methyl groups resonate as singlets near δ 2.5 ppm [6].

Chromatographic PropertiesGas chromatography (GC) retention indices (RI) provide reliable identification metrics across different stationary phases:

Table 1: Chromatographic Retention Indices for 2-Ethenyl-3,5-dimethylpyrazine

Column TypeStationary PhaseRetention Index (RI)Temperature Program
Non-polarDB-1107835°C → 280°C (2°C/min)
Non-polarSE-54110235°C → 230°C (custom ramp)
PolarFFAP155235°C → 230°C (custom ramp)

These indices, reproducible across laboratories, enable precise isolation and quantification in complex matrices like coffee or roasted seeds [3] [9].

Historical Context and Natural Occurrence

Discovery in Natural Sources

2-Ethenyl-3,5-dimethylpyrazine was first identified in freshly roasted coffee during volatile profiling in the late 1990s. Using aroma extract dilution analysis (AEDA), researchers detected it as a key odorant in Colombian and Brazilian coffee beans [3] [6]. Subsequent studies confirmed its presence in:

  • Roasted seeds of Irvingia gabonensis (wild mango) [3].
  • Fried shallot oil [4].
  • Yeast extracts and fermented products [10].

Its occurrence stems from Maillard reaction pathways during thermal processing, where reducing sugars and amino acids (e.g., cysteine) degrade to form pyrazine intermediates [6].

Synthesis Approaches

Early synthetic routes were inefficient, yielding ≤5% target product. A breakthrough total synthesis employs a Diels-Alder/retro-Diels-Alder strategy:

  • Condensation: 5-Norbornen-2-carboxaldehyde reacts with acetaldehyde to form acyloins.
  • Oxidation: Acyloins convert to diketones.
  • Ring Formation: Diketones undergo cyclization with ammonium acetate.
  • Retro-Diels-Alder: Heating releases 2-ethenyl-3,5-dimethylpyrazine.This method achieves 40% overall yield and high regioselectivity [6].

Table 2: Natural Occurrence and Formation Pathways

SourceConcentration (μg/kg)Formation Mechanism
Roasted coffee10–50Maillard reaction
Wild mango seeds5–20Thermal degradation
Fried shallot oil15–60Lipid oxidation

Role in Flavor Chemistry

Olfactory Properties

2-Ethenyl-3,5-dimethylpyrazine exhibits a multifaceted aroma profile:

  • Primary descriptors: Earthy, roasted nuts, potato-like, and smoky [7] [10].
  • Secondary nuances: Cocoa, coffee, and hazelnut undertones [4] [8].

Its sensory impact arises from an exceptionally low odor threshold:

  • 0.4 μg/L in water [4].
  • <1 μg/kg in lipid matrices [4].This high potency means trace amounts significantly influence food aromas. For example, concentrations >5 μg/kg intensify roasted notes in coffee and nutty tones in fried shallots [4] [10].

Applications in Flavor Design

As a flavor ingredient (FEMA 3149), it enhances:

  • Savory products: Potato chips, roasted meats.
  • Beverages: Coffee replicas, cocoa blends.
  • Fermented foods: Yeast extracts, soy sauces [7] [10].

Table 3: Sensory Thresholds and Flavor Impact

MediumThreshold (μg/L)Aroma Impact
Water0.4Earthy, potato-like
Vegetable oil0.9Roasted nuts, coffee
Air (headspace)0.05Smoky, burnt almonds

Structurally, the ethenyl group lowers the odor threshold compared to alkyl analogs (e.g., 2-ethyl-3,5-dimethylpyrazine) by enhancing volatility and receptor binding affinity [4] [8].

Properties

CAS Number

157615-33-3

Product Name

2-Ethenyl-3,5-dimethylpyrazine

IUPAC Name

2-ethenyl-3,5-dimethylpyrazine

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3

InChI Key

ZUOLEJGELMNGPM-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C)C=C

Canonical SMILES

CC1=CN=C(C(=N1)C)C=C

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